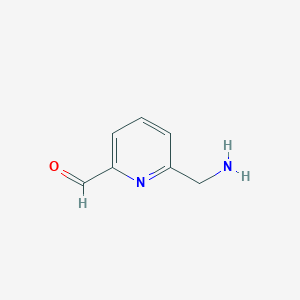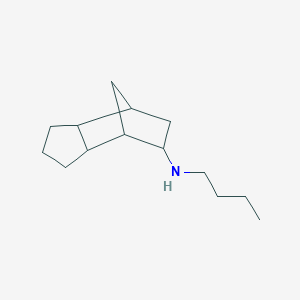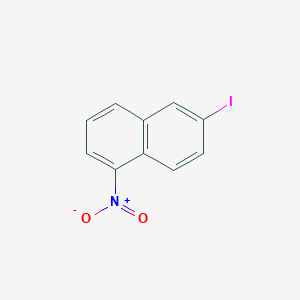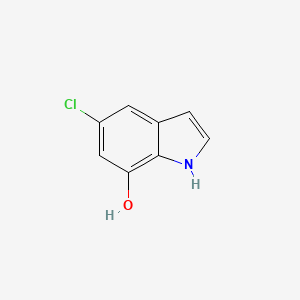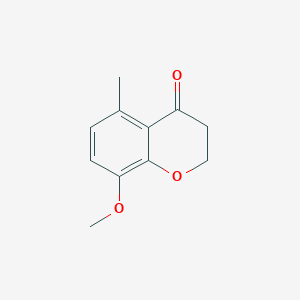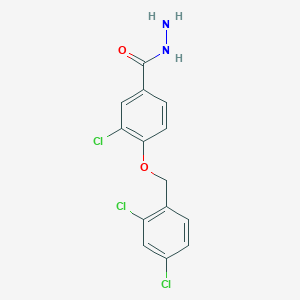
3-Chloro-4-((2,4-dichlorobenzyl)oxy)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-((2,4-dichlorobenzyl)oxy)benzohydrazide is an organic compound with the molecular formula C14H11Cl3N2O2. This compound is characterized by the presence of three chlorine atoms and a benzohydrazide moiety, making it a significant molecule in various chemical and biological research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((2,4-dichlorobenzyl)oxy)benzohydrazide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-hydroxybenzoic acid and 2,4-dichlorobenzyl chloride.
Esterification: The 3-chloro-4-hydroxybenzoic acid is esterified using an appropriate alcohol and acid catalyst to form the corresponding ester.
Nucleophilic Substitution: The ester undergoes nucleophilic substitution with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to form the intermediate 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate.
Hydrazinolysis: The intermediate is then treated with hydrazine hydrate to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-((2,4-dichlorobenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, converting the hydrazide group to an amine.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-4-((2,4-dichlorobenzyl)oxy)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism by which 3-Chloro-4-((2,4-dichlorobenzyl)oxy)benzohydrazide exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or interference with essential enzymes. The exact pathways and targets can vary depending on the specific application and biological system.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-N’-(3-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide
- 3,4-Dichloro-N’-(3-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide
- 2,4-Dichloro-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide
Uniqueness
3-Chloro-4-((2,4-dichlorobenzyl)oxy)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple chlorine atoms enhances its reactivity and potential as a versatile intermediate in organic synthesis. Additionally, its structural features contribute to its potential bioactivity, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C14H11Cl3N2O2 |
|---|---|
Poids moléculaire |
345.6 g/mol |
Nom IUPAC |
3-chloro-4-[(2,4-dichlorophenyl)methoxy]benzohydrazide |
InChI |
InChI=1S/C14H11Cl3N2O2/c15-10-3-1-9(11(16)6-10)7-21-13-4-2-8(5-12(13)17)14(20)19-18/h1-6H,7,18H2,(H,19,20) |
Clé InChI |
RBLVPVBHGHLGTB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)NN)Cl)OCC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromothieno[3,2-b]pyridin-7-ol](/img/structure/B13027485.png)
![[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine](/img/structure/B13027491.png)

![4-[2,2-difluoro-4,6,10-trimethyl-12-[(E,3E)-3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl]phenol](/img/structure/B13027506.png)
![Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B13027520.png)

![Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13027530.png)
![2-Bromo-7-fluoro-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13027535.png)

